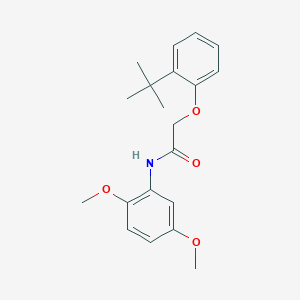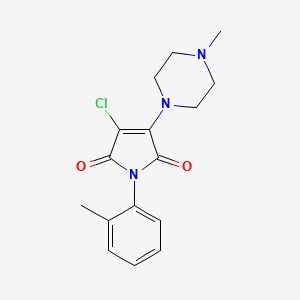
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring and a dimethoxyphenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of 2-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 2-(2-tert-butylphenoxy)acetic acid: This involves the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base like potassium carbonate.
Formation of 2-(2-tert-butylphenoxy)acetyl chloride: This step involves the conversion of 2-(2-tert-butylphenoxy)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride.
Synthesis of this compound: The final step involves the reaction of 2-(2-tert-butylphenoxy)acetyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
科学的研究の応用
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-tert-butylphenol: Shares the tert-butylphenol moiety but lacks the acetamide and dimethoxyphenyl groups.
2,5-dimethoxyaniline: Contains the dimethoxyphenyl group but lacks the tert-butylphenoxy and acetamide moieties.
2-(2-tert-butylphenoxy)acetic acid: Contains the tert-butylphenoxy group but lacks the acetamide and dimethoxyphenyl groups.
Uniqueness
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both tert-butyl and dimethoxyphenyl groups may enhance its stability and solubility, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-12-14(23-4)10-11-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYFXPJSZNOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)
![3-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5529263.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)

![2-(2-methylphenoxy)-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]acetamide](/img/structure/B5529321.png)
![N-[(E)-(2-propoxynaphthalen-1-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5529330.png)
![3-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5529338.png)
![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)
![2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide](/img/structure/B5529349.png)

![(E)-1-[5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5529362.png)
